molecular formula C12H8N2O4Se B429013 Bis(4-nitrophenyl) selenide

Bis(4-nitrophenyl) selenide

Cat. No.: B429013
M. Wt: 323.2g/mol
InChI Key: GEEBMUAELJWXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-nitrophenyl) selenide is an organoselenium compound provided for research applications. This compound is of significant interest in the fields of synthetic organic chemistry and medicinal chemistry, where organoselenium molecules are recognized for their potential as catalysts and therapeutic agents . The molecular structure of this compound has been characterized by X-ray crystallography, confirming a C-Se-C bond angle of 99.48 (13)° and a dihedral angle of 63.8 (1)° between the two benzene rings . The crystal packing is stabilized by a three-dimensional network of weak C–H⋯O interactions . A reported synthesis involves the reaction of 1-iodo-4-nitrobenzene with selenium powder, catalyzed by cuprous oxide in a DMF/water mixture, with purification via silica-gel column chromatography . Research into structurally related selenide and diselenide compounds has demonstrated a range of biological activities, including antioxidant, antinociceptive, anti-inflammatory, and anticancer effects in preclinical studies . These findings highlight the broader research value of organoselenium compounds like this compound for investigating new pharmacological mechanisms and developing novel synthetic methodologies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H8N2O4Se

Molecular Weight

323.2g/mol

IUPAC Name

1-nitro-4-(4-nitrophenyl)selanylbenzene

InChI

InChI=1S/C12H8N2O4Se/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H

InChI Key

GEEBMUAELJWXBA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])[Se]C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[Se]C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity
Research indicates that compounds containing nitrophenyl groups exhibit significant anticancer properties. Bis(4-nitrophenyl) selenide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown moderate to strong activity against pancreatic (PACA2) and lung (A549) carcinoma cell lines . The mechanism of action is believed to involve the generation of reactive oxygen species, leading to apoptosis in cancer cells.

1.2 Antioxidant Properties
The antioxidant capabilities of this compound have been explored, demonstrating its potential to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases . The compound's ability to donate electrons makes it a candidate for further development as an antioxidant agent.

Material Science Applications

2.1 Photovoltaic Materials
Due to its unique electronic properties, this compound can be utilized in the development of organic photovoltaic cells. Its ability to facilitate charge transfer enhances the efficiency of solar energy conversion . Research into incorporating this compound into photovoltaic materials has shown promising results in improving power conversion efficiencies.

2.2 Sensors
The compound has been employed in sensor technology, particularly in surface-enhanced Raman scattering (SERS). Its application allows for the detection of small inorganic molecules and ions at low concentrations, making it valuable for environmental monitoring .

Environmental Applications

3.1 Pollution Control
Organoselenium compounds, including this compound, have been studied for their potential in environmental remediation. They can participate in redox reactions that transform pollutants into less harmful substances . This property positions them as candidates for use in wastewater treatment processes.

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluated against PACA2 and A549 cell linesModerate to strong cytotoxicity observed; mechanism involves ROS generation
Sensor DevelopmentUsed in SERS for detecting pollutantsEffective at low concentrations; enhances detection sensitivity
Photovoltaic EfficiencyIncorporated into organic solar cellsImproved power conversion efficiencies reported

Comparison with Similar Compounds

Comparison with Structurally Similar Organoselenium Compounds

Substituent Effects on Glutathione Peroxidase (GPx)-Like Activity

Organoselenium compounds are widely studied for their GPx-like antioxidant activity. Key comparisons include:

Compound Substituents GPx-Like Activity Trends Key Findings
Bis(4-nitrophenyl) selenide 4-NO₂ Not explicitly reported Electron-withdrawing nitro groups may reduce electron density on Se, potentially lowering redox activity.
Bis(2-bromovinyl) selenide 2-Br (vinyl) High activity (superior to Cl analogs) Bromine’s lower electronegativity vs. Cl increases Se electron density, enhancing catalytic reduction of peroxides .
Bis(2-chlorovinyl) selenide 2-Cl (vinyl) Moderate activity Higher electronegativity of Cl reduces Se electron density, decreasing activity compared to Br analogs .
Divinyl selenide Unsubstituted Highest activity Lack of electronegative substituents maximizes Se electron density, optimizing GPx-like activity .

Insight : Electron-donating groups or absence of electronegative substituents enhance GPx-like activity by increasing Se’s nucleophilicity. The nitro groups in this compound likely diminish this activity compared to vinyl or alkyl-substituted selenides.

Structural and Electronic Properties

  • Bis(4-acetylphenyl) selenide: Features acetyl groups (electron-withdrawing but less polar than NO₂). Its crystal structure shows a dihedral angle of 87.08° between benzene rings, with hydrogen-bonded layers . Compared to this compound, acetyl groups may offer better solubility and moderate electronic effects.
  • Bis(4-carboxyphenyl) selenide : Carboxylic acid substituents enable hydrogen bonding and coordination with metals. Synthesized via hydrolysis of diselenides, this compound exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Bis(4-nitrophenyl) diselenide : Contains a diselenide (Se–Se) bond instead of a selenide (Se–C). Diselenides generally exhibit higher redox activity due to the labile Se–Se bond, making them more effective in catalytic cycles .

Preparation Methods

Reagents and Reaction Conditions

The Taniguchi method utilizes 1-iodo-4-nitrobenzene (1.0 mmol), elemental selenium (1.2 mmol), and a multicomponent catalyst system comprising cuprous oxide (Cu₂O, 0.1 mmol), aluminium (2 mmol), magnesium chloride (MgCl₂, 0.5 mmol), acetylacetone (0.3 mmol), and tetrabutylammonium fluoride (TBAF, 0.2 mmol). The solvent system consists of dimethylformamide (DMF) and water in a 3:1 ratio (1.0 mL total volume). The reaction is conducted in a sealed Teflon tube under aerobic conditions at 120°C for 36 hours.

Table 1: Key Parameters of the Taniguchi Method

ComponentRoleQuantity (mmol)
1-Iodo-4-nitrobenzeneAryl halide substrate1.0
SeleniumSelenium source1.2
Cu₂OCatalyst0.1
AlReducing agent2.0
MgCl₂Lewis acid0.5
AcetylacetoneChelating ligand0.3
TBAFPhase-transfer catalyst0.2
DMF/H₂O (3:1)Solvent system1.0 mL

Mechanistic Insights

The reaction proceeds via a copper-assisted Ullmann-type coupling mechanism. Elemental selenium is reduced by aluminium to form selenide ions (Se²⁻), which subsequently react with the aryl iodide. Cu₂O facilitates oxidative addition of the C–I bond to copper, while MgCl₂ stabilizes intermediates through Lewis acid-base interactions. Acetylacetone enhances catalytic efficiency by coordinating to copper centers, preventing aggregation. TBAF accelerates mass transfer between aqueous and organic phases, critical for biphasic systems.

Post-Reaction Processing

After cooling, the crude mixture is diluted with ethyl acetate and water. Organic extracts are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified via silica-gel column chromatography. Recrystallization from acetone yields yellow single crystals suitable for X-ray diffraction, confirming the molecular structure with a C–Se–C bond angle of 99.48° and dihedral angles of 63.8° between benzene rings.

Alternative Synthetic Strategies

Heterocycle-Mediated Synthesis

Recent work on 1,3,4-selenadiazoles demonstrates KI-mediated cascade reactions between aldehydes and selenoureas. Though yielding heterocyclic products, this highlights selenium’s versatility in C–Se bond formation. Adapting such methods would require nitroaryl selenourea precursors, which remain synthetically challenging.

Comparative Analysis with Related Selenides

Structural Influences on Synthesis

Bis(4-acetylphenyl) selenide, synthesized similarly to the Taniguchi protocol, exhibits a nearly identical C–Se–C angle (99.59°). However, electron-withdrawing nitro groups in this compound increase reaction times compared to acetyl-substituted analogs, likely due to reduced nucleophilicity of the aryl halide.

Catalyst Efficiency

Copper-free methods for bis(2-chloroethanone-phenyl) selenide achieve C–Se–C angles of 100.03° but require harsher conditions (150°C, 48 hours). This underscores Cu₂O’s role in accelerating coupling reactions for nitroaryl systems.

Industrial Scalability Challenges

Purification Considerations

Large-scale synthesis faces constraints in column chromatography. Patent CN102766054A, though describing bis(4-nitrophenyl) carbonate, demonstrates solvent recovery systems using sodium hydroxide washes and distillation . Adapting such protocols could reduce DMF usage in selenide production.

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